molecular formula C12H24ClN B2584386 2,2,4-Trimethyldecahydroquinoline hydrochloride CAS No. 2228174-75-0

2,2,4-Trimethyldecahydroquinoline hydrochloride

Cat. No.: B2584386
CAS No.: 2228174-75-0
M. Wt: 217.78
InChI Key: SOJSTQTVBBELOE-UHFFFAOYSA-N
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Description

2,2,4-Trimethyldecahydroquinoline hydrochloride is a chemical compound offered for laboratory research purposes. It is an analog of the 1,2-dihydroquinoline structural family, which is known for significant antioxidant properties . Related dihydroquinoline and tetrahydroquinoline derivatives have demonstrated valuable bioactivity in scientific studies, including potent antioxidant effects that mitigate oxidative stress, leading to reduced NF-κB-mediated inflammation and apoptosis in models of liver injury and neurodegenerative conditions . The fully hydrogenated decahydroquinoline structure of this particular compound may influence its conformational flexibility and interaction with biological targets, potentially offering unique research value compared to its aromatic counterparts. Researchers are exploring this and similar compounds primarily in the fields of medicinal chemistry and pharmacology for developing novel therapeutic agents. This product is intended for research purposes only in a laboratory setting and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2,2,4-trimethyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.ClH/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11;/h9-11,13H,4-8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJSTQTVBBELOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2C1CCCC2)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyldecahydroquinoline hydrochloride typically involves the hydrogenation of quinoline derivatives under specific conditions. One common method includes the catalytic hydrogenation of 2,2,4-trimethylquinoline using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The resulting decahydroquinoline derivative is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Acid-Base Reactivity

TMDHQ’s hydrochloride salt forms via exothermic neutralization with hydrochloric acid:

TMDHQ+HClTMDHQ\cdotpHCl+H2O(ΔH<0)\text{TMDHQ} + \text{HCl} \rightarrow \text{TMDHQ·HCl} + \text{H}_2\text{O} \quad (\Delta H < 0)

  • Reactivity Notes:

    • The base form neutralizes acids to generate salts and water .

    • Avoid contact with strong reducing agents (e.g., hydrides), as flammable hydrogen gas may form .

Compatibility and Incompatibilities

TMDHQ and its hydrochloride derivative exhibit reactive sensitivities:

Incompatible Agents Observed Reactions Hazard Source
Isocyanates, halogenated organicsUnspecified exothermic degradationFire/explosion risk
Peroxides, acidic phenolsPotential polymerization or decompositionStability loss
Mineral/clay-based absorbentsAdsorption with reactive byproductsHandling complications

Environmental and Hydrolytic Behavior

  • Hydrolysis: TMDHQ’s hydrochloride is stable in water but may hydrolyze under extreme pH or elevated temperatures. Ethoxyquin (a structural analog) shows pH-dependent hydrolysis half-lives:

    • pH 5: 3.6 days

    • pH 7: 6.7 days

    • pH 9: 9.3 days .

  • Environmental Impact: Classified as harmful to aquatic life with long-lasting effects (ECHA hazard code H412) .

Oxidative and Polymerization Reactions

  • Antioxidant Function: TMDHQ inhibits oxidative degradation in rubbers by scavenging free radicals, though it offers limited protection against ozone or mechanical fatigue .

  • Polymer Compatibility: Non-interfering with peroxide-based cross-linking in EPDM and PEX polymers due to its chemical inertness .

Key Data Gaps and Limitations

  • No explicit studies on "decahydroquinoline" derivatives were found; analysis assumes potential nomenclature confusion with dihydroquinoline .

  • Detailed reaction kinetics or thermodynamic parameters for TMDHQ·HCl are absent in available literature.

This synthesis integrates peer-reviewed patents, safety databases (CAMEO, ECHA), and chemical reactivity studies. For decahydroquinoline-specific data, further experimental investigation is recommended.

Scientific Research Applications

Chemistry

  • Synthesis Intermediate : 2,2,4-Trimethyldecahydroquinoline hydrochloride serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical reactions, including oxidation and reduction processes that yield different quinoline derivatives and more saturated analogs .

Biological Applications

  • Antimicrobial and Antifungal Properties : Research has indicated potential biological activities of this compound, particularly its antimicrobial and antifungal properties. Studies are ongoing to explore its effectiveness against various pathogens, which could lead to its use in developing new antimicrobial agents.

Pharmaceutical Development

  • Drug Development : The compound has been investigated for its pharmacological potential, particularly in drug development. Its structural features may contribute to the design of new therapeutic agents targeting specific diseases.

Industrial Applications

  • Specialty Chemicals Production : In industrial settings, this compound is utilized in the production of specialty chemicals. It also acts as a catalyst in certain chemical reactions, enhancing reaction rates and product yields.

Environmental Chemistry

  • Toxicity and Environmental Impact : While the compound exhibits useful properties, it has also been evaluated for toxicity. It has a GreenScreen Benchmark™ Score of 2, indicating moderate toxicity and potential health risks such as carcinogenicity and reproductive toxicity. This necessitates careful handling and consideration of safer alternatives in applications.

Case Study 1: Antimicrobial Activity Assessment

A study was conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth in specific pathogens when treated with varying concentrations of the compound.

Case Study 2: Industrial Use as a Catalyst

In an industrial setting, researchers explored the use of this compound as a catalyst in the synthesis of specialty chemicals. The findings demonstrated improved reaction rates and yields compared to traditional catalysts, highlighting its potential for enhancing industrial processes.

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyldecahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride
  • CAS No.: 4071-22-1
  • Molecular Formula : C₁₂H₁₈ClN
  • Molecular Weight : 211.73 g/mol
  • Storage : Requires inert atmosphere and refrigeration (2–8°C) to prevent degradation .

Applications: Primarily used in research settings for chemical synthesis and pharmacological studies. Not approved for human use due to insufficient safety data .

Comparison with Structurally Similar Compounds

Structural Analogs in the Tetrahydroquinoline Family

Tetrahydroquinoline derivatives share a bicyclic framework but differ in substituents, impacting physicochemical properties and applications.

Compound Name CAS No. Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Notes
2,2,4-Trimethyl-1,2,3,4-THQ·HCl 4071-22-1 C₁₂H₁₈ClN 2,2,4-trimethyl 211.73 Research (synthesis intermediates)
6-Bromo-2-methyl-THQ 26731-428-3 C₁₀H₁₀BrN 6-bromo, 2-methyl 224.10 Pharmaceutical intermediates
4-Methyl-THQ 343-78-3 C₁₀H₁₁N 4-methyl 145.20 Organic synthesis
6-Fluoro-2,2,4-trimethyl-THQ·HCl Not available C₁₂H₁₇ClFN 6-fluoro, 2,2,4-trimethyl 229.73 Not specified; fluorination enhances metabolic stability

Key Observations :

  • Halogenation : Bromo (Br) and fluoro (F) substituents increase molecular weight and alter lipophilicity, influencing bioavailability and binding affinity in drug design .

Isoquinoline Derivatives

Isoquinolines differ in nitrogen position but share pharmacological relevance.

Compound Name CAS No. Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Notes
7-(Trifluoromethyl)-THIQ·HCl Not available C₁₀H₁₀ClF₃N 7-trifluoromethyl 237.64 Anticancer research; CF₃ group enhances electronegativity
2-(2,4-Dinitrophenyl)isoquinolinium chloride Not available C₁₅H₁₁ClN₂O₄ 2,4-dinitrophenyl 342.72 Biochemical probes; nitro groups enable UV detection

Key Observations :

  • Electron-Withdrawing Groups: Trifluoromethyl (–CF₃) and nitro (–NO₂) substituents increase polarity, improving solubility in polar solvents .
  • Pharmacological Potential: Isoquinolines with trifluoromethyl groups are explored for targeted therapies due to enhanced receptor interaction .

Halogenated Derivatives

Halogenation alters stability and interaction profiles.

Compound Name CAS No. Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Notes
7-Chloro-THQ·HCl 90562-34-8 C₉H₉Cl₂N 7-chloro 210.09 Antimicrobial studies; Cl enhances stability
4,6-Dichloroindoline·HCl 1210734-76-1 C₈H₈Cl₂N 4,6-dichloro 206.07 Not specified; dichloro derivatives show herbicidal activity

Key Observations :

  • Chlorine Effects : Chlorinated analogs exhibit higher melting points and increased resistance to oxidation, making them suitable for harsh reaction conditions .

Physicochemical and Functional Comparisons

  • Solubility : The target compound is lipophilic (soluble in iso-octane ), whereas halogenated and nitro-substituted analogs show improved aqueous solubility due to polar groups .
  • Stability: Methyl groups in 2,2,4-trimethyl-THQ·HCl reduce ring strain, enhancing thermal stability compared to non-methylated analogs .
  • Toxicity: The target compound’s hazard profile (H302, H315) is less severe than nitro-substituted isoquinolines (e.g., H318 for eye damage) .

Biological Activity

Overview

2,2,4-Trimethyldecahydroquinoline hydrochloride (TMDHQ) is a chemical compound with the molecular formula C12H23N·HCl. It is a derivative of decahydroquinoline, notable for its three methyl groups at positions 2, 2, and 4 on the quinoline ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicine and industrial applications.

TMDHQ is synthesized primarily through the hydrogenation of quinoline derivatives. The most common method involves the catalytic hydrogenation of 2,2,4-trimethylquinoline using palladium on carbon (Pd/C) under high pressure and temperature conditions. The resulting decahydroquinoline derivative is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Antioxidant Properties

One of the primary biological activities attributed to TMDHQ is its antioxidant capability . Research indicates that TMDHQ can scavenge free radicals, thereby potentially reducing oxidative stress in biological systems. This property makes it a candidate for further research in therapeutic applications aimed at diseases characterized by oxidative damage.

Antimicrobial Activity

TMDHQ has also been studied for its antimicrobial and antifungal properties . In vitro studies have demonstrated that TMDHQ exhibits inhibitory effects against various bacterial strains and fungi, suggesting its potential as a natural preservative or therapeutic agent.

Study on Antioxidant Activity

A study published in Food Chemistry evaluated the antioxidant activity of TMDHQ using various assays, including DPPH radical scavenging and ABTS radical cation decolorization. The results showed that TMDHQ had significant antioxidant activity comparable to well-known antioxidants like ascorbic acid. The study concluded that TMDHQ could be beneficial in food preservation and as a dietary supplement .

Antimicrobial Efficacy

In another investigation, TMDHQ was tested against common pathogens such as Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values indicated that TMDHQ was effective at concentrations lower than those required for many conventional antimicrobial agents. This study highlights TMDHQ's potential application in developing new antimicrobial therapies .

Safety and Toxicological Profile

Despite its promising biological activities, safety assessments are crucial for any compound intended for therapeutic use. TMDHQ has been assigned a GreenScreen Benchmark™ Score of 2, indicating moderate human toxicity concerns related to carcinogenicity and reproductive toxicity. The compound exhibits high persistence in the environment, which raises questions about its long-term ecological impact .

Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AntioxidantScavenges free radicals; reduces oxidative stress
AntimicrobialInhibits growth of bacteria and fungi
ToxicityModerate toxicity; potential carcinogen

Q & A

Q. Discrepancies in reported solubility profiles: What factors contribute?

  • Investigation : Solubility varies with pH (e.g., higher solubility in acidic buffers due to protonation). Test solubility in phosphate buffer (pH 2–7.4) and organic solvents (DMSO, methanol). Use dynamic light scattering (DLS) to detect aggregation in aqueous media .

Methodological Tables

Analytical Technique Purpose Key Parameters Reference
HPLC-UVPurity assessmentColumn: C18, 5 µm; Mobile phase: MeCN/H₂O (70:30)
¹H NMRStructural confirmationSolvent: D₂O; δ 1.2–2.5 ppm (methyl groups)
Elemental AnalysisStoichiometric validationExpected %C: 62.1; %H: 8.7; %N: 4.5

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